2-(5-Chloro-2-nitrophenyl)-N-methylethan-1-amine
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Overview
Description
2-(5-Chloro-2-nitrophenyl)-N-methylethan-1-amine is an organic compound characterized by the presence of a chloro and nitro group on a phenyl ring, along with an amine group attached to an ethane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-nitrophenyl)-N-methylethan-1-amine typically involves multiple steps:
Nitration: The starting material, 5-chloro-2-nitroaniline, is synthesized by nitrating 5-chloroaniline using a mixture of concentrated nitric acid and sulfuric acid.
Alkylation: The nitroaniline is then alkylated using ethyl bromide in the presence of a base such as potassium carbonate to form 2-(5-chloro-2-nitrophenyl)ethan-1-amine.
Methylation: Finally, the amine group is methylated using methyl iodide in the presence of a base like sodium hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and alkylation steps to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles like amines or thiols.
Oxidation: The amine group can be oxidized to a nitroso or nitro compound using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium amide (NaNH2) or thiourea in polar solvents.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products
Reduction: 2-(5-Chloro-2-aminophenyl)-N-methylethan-1-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-(5-Chloro-2-nitrosophenyl)-N-methylethan-1-amine or 2-(5-Chloro-2-nitrophenyl)-N-methylethan-1-amine.
Scientific Research Applications
Chemistry
In chemistry, 2-(5-Chloro-2-nitrophenyl)-N-methylethan-1-amine is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology
This compound can be used in the development of biological probes due to its ability to undergo specific reactions with biomolecules. It can be tagged with fluorescent markers for imaging studies.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The presence of both nitro and amine groups makes it a candidate for the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its structural features allow for the production of colorants with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-nitrophenyl)-N-methylethan-1-amine depends on its application. In biological systems, it may interact with enzymes or receptors through its amine group, forming hydrogen bonds or ionic interactions. The nitro group can participate in redox reactions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-(5-Chloro-2-nitrophenyl)ethan-1-amine: Lacks the N-methyl group, which may affect its reactivity and biological activity.
2-(5-Bromo-2-nitrophenyl)-N-methylethan-1-amine: Similar structure but with a bromo group instead of a chloro group, which can influence its chemical properties and reactivity.
2-(5-Chloro-2-nitrophenyl)-N-ethylethan-1-amine: Contains an ethyl group instead of a methyl group, potentially altering its pharmacokinetic properties.
Uniqueness
2-(5-Chloro-2-nitrophenyl)-N-methylethan-1-amine is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C9H11ClN2O2 |
---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
2-(5-chloro-2-nitrophenyl)-N-methylethanamine |
InChI |
InChI=1S/C9H11ClN2O2/c1-11-5-4-7-6-8(10)2-3-9(7)12(13)14/h2-3,6,11H,4-5H2,1H3 |
InChI Key |
GQITYWUHQVAPGO-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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